N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C23H19FN2O3S2 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to benzo[d]thiazol-2-yl and their characterization have been a focal point of research. For instance, Manolov et al. (2021) reported the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a flurbiprofen derivative, analyzed via spectral data to understand its structure better (Manolov, Ivanov, & Bojilov, 2021). This demonstrates the compound's relevance in synthesizing and characterizing novel chemical entities.
Biological Activities
Several studies have highlighted the biological activities of compounds containing benzo[d]thiazol-2-yl moieties. Farag et al. (2012) synthesized heterocyclic compounds incorporating a sulfonamide thiazole moiety, showing anticonvulsant activity in some derivatives (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). This indicates the potential of such compounds in developing anticonvulsant therapies.
Novel Compounds Development
Research into benzo[d]thiazol-2-yl derivatives extends into the development of novel compounds with potential applications in various fields. For example, He et al. (2015) explored the synthetic application of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones, showcasing their use in organic synthesis (He, Tan, Ni, & Hu, 2015). Additionally, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with benzenesulfonamide derivative groups, highlighting their high singlet oxygen quantum yield for potential application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been found to exhibit potent activity against Mycobacterium tuberculosis . The target of these compounds is often DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Biochemical Pathways
Benzothiazole derivatives interfere with the biosynthesis of arabinogalactan, disrupting the formation of the mycobacterial cell wall and inhibiting the growth of the bacteria .
Pharmacokinetics
A study on similar benzothiazole-based compounds suggested a favorable pharmacokinetic profile .
Result of Action
The inhibition of arabinogalactan biosynthesis by benzothiazole derivatives leads to the disruption of the mycobacterial cell wall, resulting in the death of the bacteria .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIVVZDFPMEBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.